molecular formula C10H12ClNO B2552561 2-(4-Chlorophenyl)oxolan-3-amine CAS No. 1432680-71-1

2-(4-Chlorophenyl)oxolan-3-amine

Cat. No.: B2552561
CAS No.: 1432680-71-1
M. Wt: 197.66
InChI Key: XTUXGVWPTSFKFT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)oxolan-3-amine is a heterocyclic amine featuring a tetrahydrofuran (oxolane) ring substituted with a 4-chlorophenyl group at position 2 and an amine group at position 2.

Properties

IUPAC Name

2-(4-chlorophenyl)oxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-8-3-1-7(2-4-8)10-9(12)5-6-13-10/h1-4,9-10H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUXGVWPTSFKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)oxolan-3-amine typically involves the reaction of 4-chlorobenzaldehyde with an appropriate amine under controlled conditions. One common method includes the use of a reductive amination process, where the aldehyde is first converted to an imine, followed by reduction to the amine. Catalysts such as palladium on carbon (Pd/C) and reducing agents like sodium borohydride (NaBH4) are often employed in this process.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)oxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)oxolan-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)oxolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs of 2-(4-Chlorophenyl)oxolan-3-amine, highlighting differences in substituents and molecular properties:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Physicochemical Notes
This compound C₁₀H₁₂ClNO 197.66 (calc.) -Cl at para position on phenyl; -NH₂ at oxolan-3 Not explicitly listed Likely liquid/solid; moderate polarity
N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine C₁₂H₁₆ClNO 225.72 -Cl, -CH₃ on phenyl; -CH₃ on oxolan-2 1545810-10-3 Liquid; storage at +4°C
3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride C₁₀H₁₃Cl₂NO 234.12 -Cl on phenyl; -CH₂ bridge to oxolan-3 1803585-39-8 Solid; R&D use only
4-(4-Chlorophenyl)-3-methylisoxazol-5-amine C₁₀H₉ClN₂O 208.65 -Cl on phenyl; -CH₃ on isoxazole-3 81935-22-0 Crystalline solid
Key Observations:
  • Substituent Effects : The position and type of substituents significantly alter properties. For example, the methyl group on the oxolan ring in N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine increases hydrophobicity compared to the parent compound .

Physicochemical and Spectroscopic Properties

  • IR and NMR Trends :
    • IR : Amine N-H stretches typically appear at 3186–3336 cm⁻¹, while C≡N (if present) absorbs near 2214 cm⁻¹ .
    • ¹H-NMR : Aromatic protons in chlorophenyl groups resonate between δ 7.20–7.92 ppm, and oxolan ring protons appear as multiplet signals near δ 3.7–5.0 ppm .
  • Thermal Stability : Methyl-substituted analogs (e.g., N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine) are liquids at room temperature, whereas hydrochloride salts (e.g., 3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride) are solids with higher melting points .

Biological Activity

2-(4-Chlorophenyl)oxolan-3-amine, also referred to as 3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H15ClNO, with a molecular weight of 248.15 g/mol. The compound features an oxolane ring with a chlorophenyl group at the 3-position and an amine functional group. This structural configuration allows for various chemical reactions and biological interactions.

Table 1: Biological Activity Overview

Activity Findings Reference
AntimicrobialComparable activity to ampicillin/gentamicin against bacterial strains
NeuroprotectivePotential effects on cognitive impairment in animal models
AntiproliferativeRelated compounds show selective inhibition against cancer cell lines

Detailed Research Findings

  • Antimicrobial Studies : Derivatives were tested against common pathogens, revealing significant inhibition rates at concentrations ranging from 50 μg/mL. For example, certain derivatives showed over 80% inhibition against Staphylococcus aureus .
  • Neuroprotection : Experimental models indicated that similar compounds could reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegenerative conditions .
  • Antiproliferative Activity : Compounds structurally related to this compound have demonstrated significant antiproliferative effects in breast cancer cell lines (e.g., MDA-MB-231), with IC50 values indicating potential for selective targeting of cancerous cells while sparing normal cells .

The biological activities attributed to this compound can be explained by several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Interaction with Cellular Pathways : It can modulate signaling pathways related to apoptosis and oxidative stress response, particularly in neuronal cells.

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